Cas no 712344-24-6 (2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid)
![2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid structure](https://ja.kuujia.com/scimg/cas/712344-24-6x500.png)
2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid
- N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine
- CBKinase1_020849
- HMS2440I09
- SMR000136767
- HY-W027230
- AKOS002206171
- CS-0071254
- CBKinase1_008449
- DA-75908
- SR-01000282844-1
- CHEMBL1305878
- MLS000531789
- BRD-K72575324-001-01-6
- F1924-0002
- 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid
- N-[4-(4-morpholinylsulfonyl)benzoyl]glycine
- 712344-24-6
- SR-01000282844
- EN300-237762
-
- MDL: MFCD04971909
- インチ: InChI=1S/C13H16N2O6S/c16-12(17)9-14-13(18)10-1-3-11(4-2-10)22(19,20)15-5-7-21-8-6-15/h1-4H,5-9H2,(H,14,18)(H,16,17)
- InChIKey: RDWZKCANUFCXOP-UHFFFAOYSA-N
計算された属性
- 精确分子量: 328.07290741Da
- 同位素质量: 328.07290741Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 501
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 121Ų
2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1924-0002-0.5g |
2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid |
712344-24-6 | 95%+ | 0.5g |
$259.0 | 2023-09-06 | |
TRC | N300806-500mg |
n-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine |
712344-24-6 | 500mg |
$ 230.00 | 2022-06-03 | ||
Enamine | EN300-237762-2.5g |
712344-24-6 | 95% | 2.5g |
$1428.0 | 2024-06-19 | ||
Enamine | EN300-237762-5.0g |
712344-24-6 | 95% | 5.0g |
$2110.0 | 2024-06-19 | ||
Enamine | EN300-237762-1.0g |
712344-24-6 | 95% | 1.0g |
$728.0 | 2024-06-19 | ||
Enamine | EN300-237762-0.05g |
712344-24-6 | 95% | 0.05g |
$612.0 | 2024-06-19 | ||
Enamine | EN300-237762-0.5g |
712344-24-6 | 95% | 0.5g |
$699.0 | 2024-06-19 | ||
Enamine | EN300-237762-5g |
712344-24-6 | 5g |
$2110.0 | 2023-09-15 | |||
Enamine | EN300-237762-10.0g |
712344-24-6 | 95% | 10.0g |
$3131.0 | 2024-06-19 | ||
Life Chemicals | F1924-0002-2.5g |
2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid |
712344-24-6 | 95%+ | 2.5g |
$898.0 | 2023-09-06 |
2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acidに関する追加情報
Introduction to 2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic Acid (CAS No: 712344-24-6)
2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid, identified by the CAS number 712344-24-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a formamido group and a sulfonyl-substituted phenyl ring, which contribute to its unique chemical properties and potential biological activities. The structural features of this molecule make it a valuable intermediate in the synthesis of more complex pharmacophores, particularly those targeting neurological and inflammatory pathways.
The morpholine-4-sulfonyl moiety is a key structural element that imparts specific electronic and steric properties to the molecule. Morpholine derivatives are well-known for their versatility in medicinal chemistry, often serving as scaffolds for drugs due to their ability to mimic biological functionalities and enhance binding affinity. In the context of 2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid, the sulfonyl group not only influences the compound's solubility and stability but also plays a crucial role in modulating its interactions with biological targets. This has led to extensive research into its potential applications in drug discovery, particularly in the development of novel therapeutics for conditions such as pain management, neurodegenerative diseases, and autoimmune disorders.
Recent advancements in computational chemistry and molecular modeling have further illuminated the pharmacological relevance of 2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid. Studies have demonstrated that the formamido group can act as a hydrogen bond acceptor, facilitating stable interactions with receptor sites in biological systems. This property is particularly valuable in designing molecules with high specificity and efficacy. Furthermore, the presence of both polar and non-polar regions in its structure enhances its ability to penetrate biological membranes, making it an attractive candidate for oral and transdermal drug delivery systems.
In vitro studies have revealed promising results regarding the biological activity of 2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid. Research indicates that this compound exhibits inhibitory effects on certain enzymes and receptors involved in inflammatory responses. The sulfonyl group has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins—a key mediator of inflammation. Additionally, preliminary data suggest that it may interact with ion channels and neurotransmitter receptors, potentially making it useful in treating conditions associated with neuronal hyperactivity.
The synthesis of 2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of a sulfonylated aromatic precursor followed by formamide condensation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods not only enhance efficiency but also minimize waste generation, aligning with modern green chemistry principles.
The compound's stability under various environmental conditions is another critical aspect that has been thoroughly investigated. Studies have focused on its solubility profile in different solvents, its resistance to hydrolysis, and its behavior under extreme temperatures or pH levels. Such information is essential for determining optimal storage conditions and ensuring consistent performance in pharmaceutical formulations. Furthermore, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) have been utilized to confirm its structural integrity and purity.
The potential therapeutic applications of 2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid are further supported by its interaction with biological targets at a molecular level. Research has identified specific binding pockets on enzymes and receptors where this compound can dock effectively due to its complementary shape and charge distribution. This has prompted investigations into its potential use as an antagonist or agonist for various therapeutic targets. For instance, its ability to modulate certain G-protein coupled receptors (GPCRs) has implications for treating neurological disorders such as epilepsy and depression.
As research progresses, the role of computational tools in optimizing drug candidates like 2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid continues to grow. Molecular dynamics simulations have been employed to predict how this compound behaves within biological systems over time, providing insights into its mechanism of action. Additionally, virtual screening techniques have helped identify potential analogs with enhanced potency or selectivity by systematically analyzing large databases of chemical structures.
The regulatory landscape for new pharmaceutical entities also plays a significant role in shaping the development trajectory of compounds like 2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid. Compliance with guidelines set forth by agencies such as the U.S. Food & Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for advancing from preclinical studies to clinical trials. This involves rigorous testing for safety profiles—including acute toxicity studies—and pharmacokinetic evaluations to understand how quickly it is absorbed into systemic circulation after administration.
In conclusion, 2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid (CAS No: 712344-24-6) represents an exciting area of research within pharmaceutical chemistry due to its unique structural features and promising biological activities. Ongoing studies continue to uncover new therapeutic possibilities while refining synthetic methodologies for improved accessibility without compromising quality or safety standards.
712344-24-6 (2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid) Related Products
- 67001-77-8(Dibenzothiophene, 2,7-dibromo-)
- 105283-60-1(4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride)
- 2248375-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-2-yloxy)acetate)
- 689771-82-2(ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)
- 866845-82-1(1-(3-fluorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)
- 560088-66-6([2-[2-(2-HYDROXY-ETHOXY)-ETHOXY]-ETHYL]-CARBAMIC ACID 9H-FLUOREN-9-YLMETHYL ESTER)
- 1804854-01-0(4-(Aminomethyl)-2-chloro-6-(difluoromethyl)-3-hydroxypyridine)
- 2034529-59-2(N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide)
- 1864739-96-7(3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)
- 160132-69-4(1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea)




